molecular formula C21H22ClN5O2 B1682785 5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide CAS No. 946369-04-6

5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide

Cat. No. B1682785
CAS RN: 946369-04-6
M. Wt: 411.9 g/mol
InChI Key: JHHHSGYKBKIUBG-UHFFFAOYSA-N
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Description

Novel inhibitor of tissue transglutaminase (TG2) and fibronectin (FN) protein-protein interaction
TG53 is an inhibitor of tissue transglutaminase (TG2) and fibronectin (FN) protein-protein interaction.

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide has been studied in various contexts related to its synthesis and chemical properties. For instance, research has shown the potential of this compound in the synthesis of pyrimidinones, which have demonstrated analgesic and anti-inflammatory activities in experimental models (Ueda, Sakakibara, & Nakagami, 1983). Additionally, studies on the reductive chemistry of related compounds, like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, highlight the importance of understanding the reduction processes of these compounds, which can be critical in their application in medicinal chemistry (Palmer, van Zijl, Denny, & Wilson, 1995).

Potential Medicinal Applications

Research into derivatives of 5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide has led to insights into their potential medicinal applications. For example, certain derivatives have been explored for their analgesic and anti-inflammatory properties, suggesting possible uses in pain management and inflammation treatment (Chhabria, Bhatt, Raval, & Oza, 2007). Moreover, the compound's structural analogs have been studied for their potential as serotonin 4 receptor agonists, indicating possible applications in gastrointestinal motility disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Antiviral and Antiretroviral Properties

Several studies have focused on the antiviral and antiretroviral properties of compounds structurally similar to 5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide. For instance, certain pyrimidine derivatives have shown efficacy against human immunodeficiency virus and Moloney murine sarcoma virus, suggesting potential use in the treatment of viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Corrosion Inhibition

Interestingly, research has also explored the use of structurally similar compounds in the field of materials science, particularly in corrosion inhibition. Methoxy-substituted phenylthienyl benzamidines, for instance, have been studied for their efficacy in preventing corrosion of carbon steel in hydrochloric acid medium, highlighting the compound's potential in industrial applications (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

properties

IUPAC Name

5-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-13-11-19(27(2)3)26-21(23-13)25-16-8-6-15(7-9-16)24-20(28)17-12-14(22)5-10-18(17)29-4/h5-12H,1-4H3,(H,24,28)(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHHSGYKBKIUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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